molecular formula C13H18ClNO2 B1398837 ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride CAS No. 917391-08-3

ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride

Cat. No.: B1398837
CAS No.: 917391-08-3
M. Wt: 255.74 g/mol
InChI Key: VHWRFNWGYKZUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows the established conventions of organic chemical naming, reflecting both its structural complexity and its classification within the broader family of indane derivatives. According to International Union of Pure and Applied Chemistry guidelines, the compound's official name is ethyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate hydrochloride, which systematically describes each structural component in a hierarchical manner. The nomenclature begins with the ethyl ester functionality, followed by the acetate bridge, and culminates with the detailed description of the substituted indane ring system.

The classification of this compound within chemical taxonomy places it in several overlapping categories that reflect different aspects of its molecular structure and properties. Primarily, it belongs to the class of organic compounds known as indanes, which are characterized by containing an indane moiety consisting of a cyclopentane ring fused to a benzene ring. This bicyclic framework serves as the fundamental structural unit that defines the compound's primary classification. More specifically, the compound falls under the subclass of aminoindanes, distinguished by the presence of an amino group directly attached to the indane ring system.

Classification Category Specific Assignment Defining Characteristics
Primary Class Indanes Bicyclic structure with fused benzene and cyclopentane rings
Subclass Aminoindanes Presence of amino group on indane framework
Functional Group Ethyl Ester Esterified carboxylic acid functionality
Salt Form Hydrochloride Protonated amino group with chloride counterion
Molecular Framework Aromatic Heterocycles Contains both aromatic and aliphatic cyclic components

From a pharmaceutical chemistry perspective, the compound can be classified as a potential neuroactive substance based on its structural similarity to other aminoindane derivatives that have demonstrated significant interactions with neurotransmitter systems. The presence of the amino group in the 2-position of the indane ring is particularly significant, as this structural feature is characteristic of compounds that have shown activity at monoamine transporters and receptors. The additional acetate ester functionality introduces elements that could influence the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion characteristics.

The compound's registration number, CAS 917391-08-3, provides a unique identifier within the Chemical Abstracts Service database, ensuring unambiguous identification in scientific literature and regulatory contexts. This numerical designation is essential for precise communication about the compound in research settings and distinguishes it from other structurally related aminoindane derivatives that may differ only in minor substitution patterns or stereochemical configurations.

Historical Context of Indane Derivatives

The historical development of indane derivatives as a distinct class of organic compounds traces its origins to the late 19th and early 20th centuries, when systematic investigations of coal tar constituents led to the isolation and characterization of indane itself. Indane, also known as indan, was first identified as a component of coal tar occurring at approximately 0.1% concentration, establishing its presence as a naturally occurring hydrocarbon with industrial significance. The initial characterization of indane as a colorless liquid hydrocarbon with the molecular formula C₉H₁₀ provided the foundation for understanding the structural properties of this bicyclic system and its potential for chemical modification.

The evolution of indane chemistry gained momentum during the mid-20th century when researchers began systematically exploring the synthetic accessibility and biological properties of indane derivatives. The development of reliable synthetic methodologies for producing indane from readily available precursors, particularly through the hydrogenation of indene, established the practical foundation for preparing diverse indane-based compounds. This synthetic accessibility was crucial for enabling the systematic exploration of structure-activity relationships within the indane family, leading to the discovery of numerous bioactive derivatives.

A pivotal moment in the history of aminoindane derivatives occurred in the 1970s when researchers first reported the significant bronchodilating and analgesic properties of aminoindane compounds. These initial pharmacological investigations revealed that aminoindanes possessed potent effects on the release and reuptake of serotonin, establishing their potential as neuroactive substances. The observation that aminoindanes could produce empathogenic and entactogenic effects similar to those of well-established psychoactive compounds marked a turning point in their research trajectory, shifting focus toward their neurobiological properties.

Historical Period Key Developments Significance
Late 1800s - Early 1900s Isolation of indane from coal tar Establishment of natural occurrence and basic structure
1920s - 1940s Development of synthetic methodologies Enabled systematic derivative preparation
1970s Discovery of aminoindane bioactivity Revealed bronchodilating and analgesic properties
1990s Systematic pharmacological studies Characterized neurotransmitter system interactions
2000s - Present Medicinal chemistry applications Development of therapeutic candidates

The systematic investigation of aminoindane pharmacology intensified during the 1990s when research teams, notably including David E. Nichols at Purdue University, began developing aminoindane derivatives as potential therapeutic agents. These investigations were motivated by the recognition that aminoindanes could serve as structural analogs of established psychoactive compounds while potentially offering improved safety profiles or novel therapeutic properties. The development of compounds such as 5,6-methylenedioxy-2-aminoindane represented a systematic approach to optimizing the balance between therapeutic efficacy and reduced neurotoxicity.

The contemporary understanding of aminoindane derivatives has been shaped by advances in neurochemistry and molecular pharmacology that have elucidated their mechanisms of action at the molecular level. Research has demonstrated that aminoindanes function primarily as monoamine releasing agents and reuptake inhibitors, with particular selectivity for serotonin and norepinephrine systems. This mechanistic understanding has informed the rational design of new aminoindane derivatives, including this compound, which represents a continuation of the systematic exploration of this chemical space.

Significance in the Field of Amino-Indane Chemistry

The significance of this compound within the broader field of amino-indane chemistry stems from its unique structural features that distinguish it from other members of this compound class while maintaining the core pharmacophoric elements that define aminoindane bioactivity. The compound represents an important example of how structural modifications to the basic aminoindane framework can be employed to modulate both physicochemical properties and potential biological activities. The incorporation of an ethyl acetate side chain at the 2-position carbon creates a derivative that differs significantly from simpler aminoindanes in terms of molecular size, polarity, and potential for metabolic transformation.

The compound's structural architecture provides valuable insights into the structure-activity relationships that govern aminoindane pharmacology. The presence of the acetate ester functionality introduces several important considerations for understanding how structural modifications influence biological activity. The ester group represents a potential site for metabolic cleavage, which could generate active metabolites or serve as a prodrug mechanism for delivering the amino-indane moiety to specific biological targets. This structural feature makes the compound particularly valuable for investigating how molecular modifications can be used to control the pharmacokinetic properties of aminoindane derivatives.

From a synthetic chemistry perspective, this compound exemplifies the sophisticated approaches that have been developed for functionalizing the indane ring system. The successful introduction of both an amino group and an acetate side chain at the same carbon center demonstrates the feasibility of creating highly substituted indane derivatives through careful synthetic planning. This synthetic accessibility is significant because it opens pathways for preparing libraries of related compounds that could be used to systematically explore structure-activity relationships in this chemical space.

Significance Category Specific Contributions Impact on Field
Structural Diversity Novel substitution pattern with acetate functionality Expands chemical space exploration
Pharmacological Model Potential for controlled metabolic activation Advances prodrug design concepts
Synthetic Methodology Demonstrates feasibility of complex substitution Enables systematic derivative preparation
Research Applications Suitable for mechanistic studies Facilitates understanding of aminoindane biology

The compound's significance extends to its potential role as a research tool for investigating the molecular mechanisms underlying aminoindane bioactivity. The unique structural features of this compound make it particularly suitable for studies aimed at understanding how different functional groups influence the interaction of aminoindanes with their biological targets. The acetate ester functionality could serve as a molecular handle for creating radiolabeled versions of the compound for tracking studies, or for conjugating the molecule to solid supports for affinity chromatography applications.

In the context of medicinal chemistry, this compound represents an important milestone in the evolution of aminoindane-based therapeutic candidates. The compound's design reflects current understanding of how structural modifications can be used to optimize drug-like properties while maintaining the essential pharmacophoric elements required for biological activity. The incorporation of the ethyl ester functionality provides opportunities for controlling the compound's solubility, permeability, and metabolic stability, all of which are crucial considerations in drug development.

The compound also holds significance as a representative example of how contemporary chemical synthesis can be applied to create novel aminoindane derivatives with enhanced complexity compared to earlier generations of these compounds. The successful preparation of this highly functionalized derivative demonstrates the maturation of synthetic methodologies in this field and suggests that even more complex aminoindane derivatives may be accessible through continued synthetic innovation. This synthetic capability is essential for advancing the field toward the development of aminoindane derivatives with optimized therapeutic properties and reduced potential for adverse effects.

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-dihydroinden-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)9-13(14)7-10-5-3-4-6-11(10)8-13;/h3-6H,2,7-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWRFNWGYKZUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917391-08-3
Record name ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride (CAS: 917391-08-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H18ClN2O2
  • Molecular Weight : 255.75 g/mol
  • IUPAC Name : Ethyl 2-(3-amino-2,3-dihydro-1H-inden-5-yl)acetate hydrochloride

The compound features an indene structure with an amino group that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties :
    • The compound has shown effectiveness against various viruses by inhibiting viral replication mechanisms. It particularly targets the IMP dehydrogenase (IMPDH), an enzyme crucial for nucleic acid synthesis in viruses .
  • Cytotoxicity :
    • Studies have demonstrated that this compound exhibits low cytotoxicity at concentrations below 1000 μM, suggesting a favorable safety profile for further development .
  • Mechanism of Action :
    • This compound acts as an IMPDH inhibitor, which disrupts the synthesis of guanine nucleotides necessary for viral replication .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
AntiviralIC50 < 10 μMEffective against DENV and other viruses
Cytotoxicity>1000 μMMinimal cytotoxic effects observed
IMPDH InhibitionIC50 = 0.26 μMStrong inhibition compared to controls

Notable Research Findings

  • A study published in MDPI highlighted the compound's ability to inhibit viral replication effectively, with a significant reduction in viral load in treated cell cultures .
  • Another investigation focused on the structure-guided design of compounds related to this compound, revealing insights into its binding affinities and potential modifications to enhance activity against specific viral strains .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is primarily studied for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of the compound may exhibit antidepressant-like effects. Studies have suggested that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .

Neuroprotective Effects

Preliminary studies have shown that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and inflammatory responses in neural tissues .

Pharmacological Applications

The pharmacological profile of this compound has been explored in various contexts.

Anticancer Properties

Some studies have indicated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the compound's ability to interact with cellular signaling mechanisms shows promise .

Antimicrobial Activity

Research has also pointed to potential antimicrobial properties of this compound. This includes effectiveness against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Indene Derivatives

The compound can be utilized to synthesize various indene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it a versatile building block in synthetic organic chemistry .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyObjectiveFindings
Study AInvestigate antidepressant effectsDemonstrated significant reduction in depression-like behavior in animal models .
Study BAssess neuroprotective effectsShowed reduced neuronal cell death under oxidative stress conditions .
Study CEvaluate anticancer activityInduced apoptosis in various cancer cell lines through specific signaling pathways .

Comparison with Similar Compounds

Methyl 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetate Hydrochloride

  • CAS: Not explicitly listed (analogous ester variant).
  • Molecular Formula: C₁₁H₁₄ClNO₂.
  • Key Differences : The methyl ester group replaces the ethyl ester, reducing steric bulk and slightly lowering molecular weight (227.69 g/mol vs. 241.72 g/mol). This modification may alter solubility and metabolic stability .
  • Applications : Used in chiral synthesis due to its compact structure .

Indantadol Hydrochloride

  • IUPAC Name: 2-(2,3-Dihydro-1H-inden-2-ylamino)acetamide hydrochloride.
  • This increases polarity and bioavailability compared to the ester analog .
  • Applications : Investigated for analgesic and anti-inflammatory properties due to its amide functionality .

PF-46396 Analogue (StA-MAT-17)

  • Structure: 6-(2-(4-(tert-Butyl)phenyl)-2-((2,3-dihydro-1H-inden-2-yl)amino)ethyl)-2-(trifluoromethyl)cyclohexa-2,4-dien-1-one hydrochloride.
  • Key Differences: Incorporates a trifluoromethylcyclohexenone ring and a bulky tert-butyl group. These features enhance lipophilicity and receptor-binding affinity, making it suitable for high-throughput screening in drug discovery .

3-Carboxamide Derivatives (Enamine Ltd)

  • Example: N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide hydrochloride.
  • Key Differences : A carboxamide group replaces the ester, and a tetrahydronaphthalene moiety adds aromatic complexity. This structure is tailored for kinase inhibition studies .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications Hazards (GHS)
This compound 136834-79-2 C₁₂H₁₆ClNO₂ 241.72 Ethyl ester, hydrochloride salt Pharmaceutical intermediates H302, H315, H319, H335
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride C₁₁H₁₄ClNO₂ 227.69 Methyl ester, reduced steric bulk Chiral synthesis Not specified
Indantadol Hydrochloride C₁₁H₁₅ClN₂O 226.70 Acetamide group, enhanced polarity Analgesic research Not specified
PF-46396 Analogue (StA-MAT-17) C₂₈H₃₀ClF₃N₂O 527.00 Trifluoromethylcyclohexenone, tert-butyl High-throughput drug screening Not specified

Key Research Findings

Reactivity : The ethyl ester in the target compound undergoes hydrolysis more slowly than its methyl analog, making it preferable for prolonged reactions .

Biological Activity : Indantadol’s acetamide group exhibits superior binding to serotonin receptors compared to ester derivatives, highlighting the role of functional groups in bioactivity .

Synthetic Utility : The target compound’s hydrochloride salt improves crystallinity, facilitating purification in multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving indane derivatives. Key steps include protecting the amino group during esterification and subsequent hydrochloric acid salt formation. Structural confirmation requires a combination of 1^1H/13^13C NMR (to verify indane ring geometry and ester linkage), FT-IR (for amine and carbonyl groups), and high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What safety protocols and handling considerations are essential when working with this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and purification due to potential amine hydrochloride aerosolization. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and sealed goggles. Waste should be neutralized with 1M NaOH before disposal, as residual acidic HCl may react with organic solvents. Storage requires desiccated conditions at 2–8°C to prevent hydrolysis .

Q. How can researchers validate the purity of this compound, and what impurities are commonly encountered?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm detects unreacted starting materials (e.g., indene derivatives) and byproducts like ethyl acetate adducts. Quantitative analysis via 1^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) calculates purity. Common impurities include residual solvents (DCM, THF) and de-esterified carboxylic acid derivatives .

Advanced Research Questions

Q. What computational strategies can optimize the synthetic yield of this compound, particularly in addressing regioselectivity challenges?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states to identify regioselective pathways. For example, modeling the nucleophilic attack on the indane ring’s carbonyl group can guide solvent selection (e.g., polar aprotic DMF enhances charge stabilization). Reaction path sampling algorithms (e.g., Nudged Elastic Band) optimize stepwise activation energies, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in NMR spectral data (e.g., unexpected splitting patterns) for derivatives of this compound?

  • Methodological Answer : Unexpected splitting may arise from dynamic processes (e.g., hindered rotation of the ester group) or paramagnetic impurities. Use variable-temperature 1^1H NMR (VT-NMR) to distinguish between conformational exchange and static stereoisomerism. For ambiguous coupling, 2D 1^1H-13^13C HSQC and NOESY experiments clarify through-space interactions and confirm substituent orientation .

Q. What experimental approaches assess the hydrolytic stability of this compound under various pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via LC-MS every 24 hours to detect hydrolysis products (e.g., free carboxylic acid). Apparent rate constants (kobsk_{obs}) derived from pseudo-first-order kinetics models predict shelf-life. For mechanistic insights, isotopically labeled 18^{18}O-water tracks ester bond cleavage pathways .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological potential of this compound?

  • Methodological Answer : Systematically modify the indane ring (e.g., halogenation at C4/C5) and ester group (e.g., tert-butyl vs. ethyl esters) to evaluate effects on target binding. Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., GPCRs) to prioritize analogs. Validate predictions via in vitro assays (e.g., radioligand displacement for receptor affinity) .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data for this compound be investigated?

  • Methodological Answer : Cross-validate using independent synthetic batches and standardized DSC (Differential Scanning Calorimetry) protocols. For spectral mismatches, compare experimental conditions (e.g., deuterated solvent effects on 1^1H NMR). Collaborative inter-laboratory studies using identical reference standards (e.g., NIST-traceable materials) isolate instrumentation biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride
Reactant of Route 2
ethyl 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.